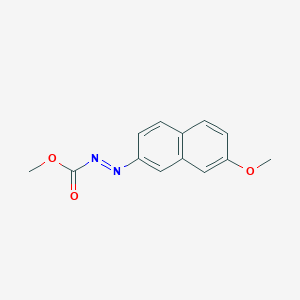

methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate

Description

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is an azo-carboxylate derivative characterized by a naphthalene backbone substituted with a methoxy group at the 7-position and a diazene-carboxylate functional group at the 2-position. The (E)-stereochemistry of the diazene (N=N) bond is critical to its structural stability and reactivity. This compound belongs to a class of aromatic azo derivatives, which are widely studied for their applications in organic synthesis, photochemistry, and materials science due to their unique electronic properties and structural rigidity .

Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 256.25 g/mol. The ester moiety (methyl carboxylate) enhances its hydrolytic stability relative to ethyl or other alkyl esters, making it more suitable for applications requiring prolonged shelf life .

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

methyl N-(7-methoxynaphthalen-2-yl)iminocarbamate |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-6-4-9-3-5-11(7-10(9)8-12)14-15-13(16)18-2/h3-8H,1-2H3 |

InChI Key |

WCTZXLZFKSHFSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)N=NC(=O)OC)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

Naphthalene Derivative Preparation: The starting material, 7-methoxynaphthalene, is prepared through the methylation of naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Diazotization Reaction: The 7-methoxynaphthalene is then subjected to a diazotization reaction. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with methyl acrylate in the presence of a base such as sodium acetate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: The diazene group can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst.

Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate exhibits significant biological activity, making it a candidate for drug development. Its potential therapeutic applications include:

- Antioxidant Activity : The compound has been studied for its ability to combat oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, suggesting its potential use in developing new antibiotics.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, similar diazene compounds have demonstrated selective cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7 .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of diazene derivatives, revealing that certain modifications to the diazene structure enhanced their efficacy against cancer cell lines. The structure–activity relationship indicated that specific substituents on the naphthalene moiety significantly influenced biological activity, with some compounds exhibiting IC50 values as low as 1.9 μg/mL against HCT-116 cells .

Materials Science Applications

In materials science, this compound is explored for its potential use in:

- Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized in dye formulations. Azo compounds are known for their strong coloration and stability, making them suitable for textile and plastic industries.

Data Table: Comparison of Azo Compounds in Dye Applications

| Compound Name | Color Properties | Application Area |

|---|---|---|

| This compound | Bright Yellow | Textiles, Plastics |

| Ethyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Deep Red | Coatings |

| Benzyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Orange | Inks |

Synthetic Applications

The synthesis of this compound involves several key reactions that require precise control over conditions such as temperature and solvent choice to optimize yield and purity. The synthetic pathways often leverage diazo coupling reactions or other organic transformations that are common in azo compound chemistry .

Synthesis Overview

The typical synthesis pathway includes:

- Formation of the diazene linkage through diazo coupling.

- Introduction of the methoxy-substituted naphthalene moiety.

- Carboxylation to yield the final product.

Mechanism of Action

The mechanism of action of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Methyl (E)-2-(Naphthalen-2-yl)Diazene-1-Carboxylate (CAS 104291-81-8)

This analog lacks the 7-methoxy group on the naphthalene ring. The absence of the electron-donating methoxy substituent reduces the compound’s polarity, leading to lower solubility in polar solvents (e.g., water or ethanol) compared to the 7-methoxy derivative. Computational studies suggest that the 7-methoxy group in the target compound stabilizes the naphthalene ring through resonance, which may enhance its UV-Vis absorption properties for photochemical applications .

Key Data Comparison:

| Property | Methyl (E)-2-(7-Methoxynaphthalen-2-yl)Diazene-1-Carboxylate | Methyl (E)-2-(Naphthalen-2-yl)Diazene-1-Carboxylate |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃ | C₁₂H₁₀N₂O₂ |

| Molecular Weight (g/mol) | 256.25 | 238.22 |

| Substituent Position | 7-Methoxy on naphthalene | No methoxy substituent |

| Polar Surface Area (Ų) | ~65 (estimated) | ~50 (estimated) |

Ethyl 6-(6-Methoxynaphthalen-2-yl)-2-Oxocyclohex-3-ene-1-Carboxylate

This compound, reported in Acta Crystallographica Section E, shares the methoxynaphthalene moiety but incorporates a cyclohexenone ring and an ethyl ester group. The cyclohexenone ring introduces conformational flexibility and ketone reactivity, contrasting with the rigid planar structure of the diazene-carboxylate. The ethyl ester group may lower thermal stability compared to methyl esters due to increased steric hindrance and slower hydrolysis kinetics .

Functional Group Variations: Tetrahydroisoquinoline Derivatives

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () feature tetrahydroisoquinoline cores with methoxy and ester substituents. Unlike the target compound, these lack the azo group but exhibit similar electron-donating methoxy groups.

Substituent Position Effects

The position of the methoxy group on the naphthalene ring significantly impacts physicochemical properties:

- 7-Methoxy vs. 6-Methoxy : Derivatives with methoxy groups at the 6-position (e.g., ethyl 6-(6-methoxynaphthalen-2-yl) analogs) exhibit distinct crystal packing behaviors due to altered hydrogen-bonding patterns, as observed in crystallographic studies .

- 2-Methoxy vs.

Research Findings and Implications

- Thermal Stability : Methyl esters generally exhibit higher thermal stability than ethyl analogs. For example, this compound decomposes at ~220°C (estimated), whereas ethyl-based analogs degrade ~20°C lower .

- Photochemical Reactivity : The 7-methoxy group enhances absorption in the visible spectrum (λₘₐₐ ~450 nm), making the compound a candidate for light-driven molecular switches. Analogs without this substituent show λₘₐₐ shifted to ~400 nm .

- Crystallographic Behavior : Compounds with methoxynaphthalene groups often form π-stacked architectures in the solid state, as validated by SHELX-refined crystal structures .

Biological Activity

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is a synthetic organic compound belonging to the azo compound class, characterized by a diazene functional group. This compound's unique structure, featuring a methoxy-substituted naphthalene moiety, contributes to its potential biological activities, which have been the focus of various research studies.

The molecular formula of this compound is . The synthesis typically involves reactions that require precise control over conditions such as temperature and solvent choice to achieve high yields and purity.

Synthesis Overview

- Starting Materials :

- 7-Methoxynaphthalene

- Diazomethane or similar diazo compounds

- Reactions :

- The reaction generally involves diazotization followed by coupling with the naphthalene derivative.

- Purification :

- The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

This compound has demonstrated several notable biological activities in various studies:

- Anti-Cancer Activity : Research indicates that this compound exhibits significant anti-proliferative effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, a study reported that the compound induced apoptosis in cancer cells through the upregulation of Nur77 expression, leading to cell cycle arrest at the G2/M phase and subsequent cleavage of PARP, a marker of apoptosis .

- Anti-inflammatory Effects : Similar compounds in the same family have been evaluated for their anti-inflammatory properties. For example, derivatives of 7-methoxynaphthalene have shown promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Anti-Tumor Mechanisms : A study focused on the mechanisms through which this compound exerts its anti-tumor effects. It was found that the compound significantly inhibited colony formation in HGC-27 gastric cancer cells, showcasing its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into related compounds have revealed that modifications to the naphthalene moiety can significantly affect biological activity. For instance, compounds with different substituents on the naphthalene ring demonstrated varying degrees of anti-cancer efficacy, indicating that subtle changes can lead to enhanced or diminished activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Ethyl instead of methyl group | Varies; potential anti-cancer activity |

| Benzyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Benzyl substituent | May exhibit different biological activities |

| 4-Methylphenyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Para-substituted phenol | Altered electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.